molecular formula C9H18ClNO2 B1511950 (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride CAS No. 1191996-99-2

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Cat. No. B1511950
CAS RN: 1191996-99-2
M. Wt: 207.7 g/mol
InChI Key: RAGBLBBMRQLNKB-QRPNPIFTSA-N
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Description

“(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride” is a chemical compound with the CAS Number: 1191996-99-2 . It has a molecular weight of 207.7 g/mol . The compound appears as a white to yellow solid .


Synthesis Analysis

The synthesis of this compound involves a reaction of (S)-2-amino-3-cyclopentyl-propionic acid methyl ester hydrochloride in acetonitrile, treated with triethylamine . The mixture is heated to 60°C for 1 hour, then additional triethylamine is added followed by methyl-4-chloro-3-methoxy-(E)-2-butenoate in acetonitrile . The mixture is then heated to reflux for 18 hours under nitrogen . The precipitated triethylammonium hydrochloride is filtered off, and the supernatant is concentrated and purified .

Scientific Research Applications

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properties

IUPAC Name

methyl (2S)-2-amino-3-cyclopentylpropanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBLBBMRQLNKB-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1CCCC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20735983
Record name Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

CAS RN

1191996-99-2
Record name Methyl 3-cyclopentyl-L-alaninate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20735983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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